molecular formula C9H11BrN2O B1660574 Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide CAS No. 79134-02-4

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide

Cat. No. B1660574
CAS RN: 79134-02-4
M. Wt: 243.10
InChI Key: KMZVXZYMDNNKAJ-UHFFFAOYSA-N
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Description

Pyridinium is a class of compounds that contain a positively charged pyridine ring. The specific compound you mentioned also contains a hydroxyimino group and a propenyl group. The bromide indicates that this compound is likely a salt with a bromide ion .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the hydroxyimino group and the propenyl group attached at the 2-position. The bromide ion would be associated with the pyridinium ion but not covalently bonded .


Chemical Reactions Analysis

As a pyridinium compound, it would be expected to participate in reactions typical of pyridine derivatives. The presence of the hydroxyimino and propenyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a pyridinium salt, it would likely be soluble in water. The presence of the hydroxyimino and propenyl groups could also affect its properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

(NE)-N-[(1-prop-2-enylpyridin-1-ium-2-yl)methylidene]hydroxylamine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.BrH/c1-2-6-11-7-4-3-5-9(11)8-10-12;/h2-5,7-8H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZVXZYMDNNKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CC=CC=C1C=NO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[N+]1=CC=CC=C1/C=N/O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694271
Record name Oxo{[1-(prop-2-en-1-yl)pyridin-2(1H)-ylidene]methyl}ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide

CAS RN

79134-02-4
Record name Alloximum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079134024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxo{[1-(prop-2-en-1-yl)pyridin-2(1H)-ylidene]methyl}ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOXIMUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAM8F7RBGV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide
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Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide
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Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide
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Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide
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Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide
Reactant of Route 6
Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide

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